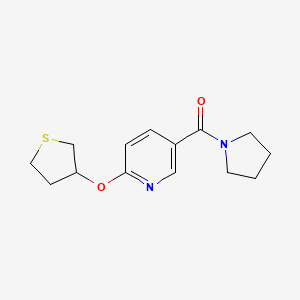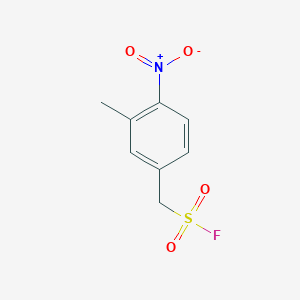
(3-Methyl-4-nitrophenyl)methanesulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methyl-4-nitrophenyl)methanesulfonyl fluoride is an organosulfur compound with the molecular formula C8H8FNO4S and a molecular weight of 233.22 g/mol . This compound is known for its applications in various chemical reactions and research fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-4-nitrophenyl)methanesulfonyl fluoride typically involves the reaction of (3-Methyl-4-nitrophenyl)methanesulfonyl chloride with a fluoride source. The reaction is carried out under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of anhydrous solvents and a controlled temperature environment .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The compound is usually purified through crystallization or distillation techniques .
化学反応の分析
Types of Reactions
(3-Methyl-4-nitrophenyl)methanesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.
Reduction Reactions: The nitro group in the compound can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include substituted sulfonyl fluorides with various functional groups.
Reduction Reactions: Products include (3-Methyl-4-aminophenyl)methanesulfonyl fluoride.
Oxidation Reactions: Products include (3-Carboxy-4-nitrophenyl)methanesulfonyl fluoride.
科学的研究の応用
(3-Methyl-4-nitrophenyl)methanesulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Employed in the study of enzyme inhibition, particularly for enzymes that interact with sulfonyl fluoride groups.
Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
作用機序
The mechanism of action of (3-Methyl-4-nitrophenyl)methanesulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group is known to form covalent bonds with the active site of enzymes, leading to irreversible inhibition. This interaction disrupts the normal function of the enzyme, making it a valuable tool in biochemical research .
類似化合物との比較
Similar Compounds
Methanesulfonyl fluoride: Known for its potent inhibition of acetylcholinesterase.
(4-Nitrophenyl)methanesulfonyl fluoride: Similar structure but lacks the methyl group, affecting its reactivity and applications.
Uniqueness
(3-Methyl-4-nitrophenyl)methanesulfonyl fluoride is unique due to the presence of both a nitro group and a methyl group on the phenyl ring. This combination of functional groups provides distinct reactivity and makes it suitable for specific applications in organic synthesis and enzyme inhibition studies .
特性
IUPAC Name |
(3-methyl-4-nitrophenyl)methanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO4S/c1-6-4-7(5-15(9,13)14)2-3-8(6)10(11)12/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXAUWZVQQUSAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CS(=O)(=O)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
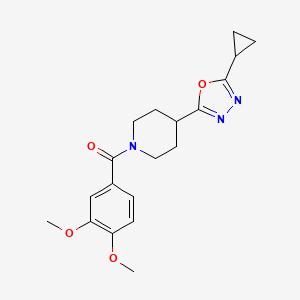
![4-[benzyl(propan-2-yl)sulfamoyl]-N-(2-chlorophenyl)benzamide](/img/structure/B2732336.png)
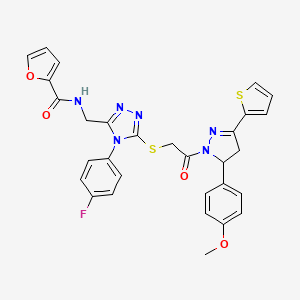
![(5Z)-3-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)-5-[(4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2732338.png)
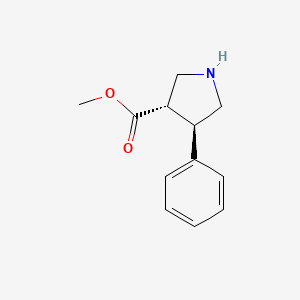
![N-(3-acetamidophenyl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide](/img/structure/B2732342.png)
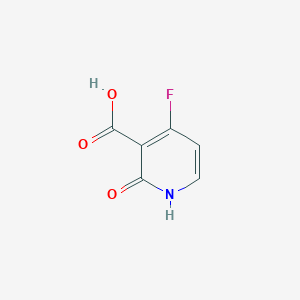

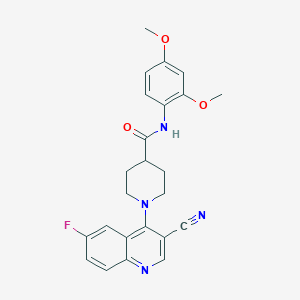
![N,N-dimethyl-4-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B2732348.png)
